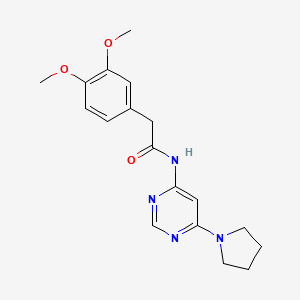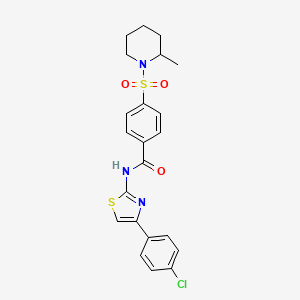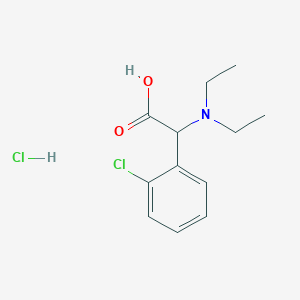
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as DMPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. DMPPA is a pyrimidine-based compound that acts as a potent inhibitor of the protein kinase C (PKC) enzyme.
作用机制
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide acts as a competitive inhibitor of the PKC enzyme. It binds to the ATP-binding site of the enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This results in the inhibition of PKC activity and downstream signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of PKC activity by 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been shown to result in the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has also been shown to have neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various disease states. 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is also stable and can be easily synthesized, making it readily available for use in research. However, 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide also has low bioavailability, which may limit its use in vivo.
未来方向
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several potential future directions in research. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another area of interest is its potential in cancer therapy. Inhibition of PKC has been shown to have therapeutic potential in the treatment of various cancers, and 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide may have potential as a PKC inhibitor in cancer therapy. Further research is needed to investigate the potential of 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide in these areas.
合成方法
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 6-(pyrrolidin-1-yl)pyrimidin-4-amine in the presence of acetic anhydride and pyridine. The reaction proceeds through a condensation reaction followed by acetylation of the resulting intermediate. The product is then purified by column chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PKC inhibitor. PKC is a family of enzymes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been shown to be a potent inhibitor of PKC and has been used in various studies to investigate the role of PKC in disease progression.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-6-5-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-7-3-4-8-22/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKEQFWWVHIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2608138.png)
![[2-[(2,5-Difluorophenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2608139.png)
![Methyl 2-([(1s)-1-phenylethyl]amino)acetate](/img/structure/B2608140.png)

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)

![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
